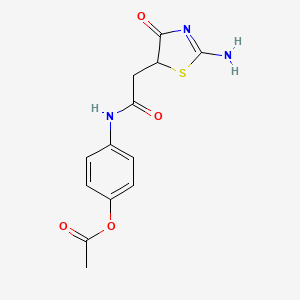

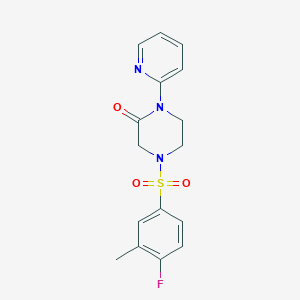

![molecular formula C16H11ClN4O B3016597 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide CAS No. 478039-51-9](/img/structure/B3016597.png)

2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide

Vue d'ensemble

Description

The compound 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a chemical entity that appears to be a derivative of pyridine and pyrimidine with a benzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the chemical nature and potential synthesis pathways of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of chlorinated pyridine derivatives with various amines or carboxylic acids. For instance, the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under specific conditions, yielding a high purity product . Similarly, N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from different amines and 4-chloropyridine-2-carboxylic acid methyl ester, which was derived from 2-pyridine-carboxylic acid . These methods suggest that the synthesis of this compound could potentially involve chlorinated pyridine and pyrimidine intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques. For example, the structures of N-alkyl-4-chloro-2-pyridine carboxamides were confirmed by IR, ¹H NMR, and ESI-MS . Additionally, two polymorphs of a related compound were characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These techniques could be applied to determine the molecular structure of this compound and to identify its polymorphic forms.

Chemical Reactions Analysis

The chemical reactions involving compounds with pyridine and pyrimidine structures can be complex due to the presence of multiple reactive sites. The papers provided do not detail specific reactions for the compound of interest, but they do describe the synthesis of structurally related compounds, which involves nucleophilic substitution and amidation reactions . These reactions are likely relevant to the synthesis and further chemical transformations of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds can be deduced from their structural characteristics and experimental data. For instance, the thermal stability of a related compound was assessed through thermogravimetry and differential thermal analysis, revealing the thermodynamic stability of its polymorphs . Such analyses can provide insights into the melting points, phase transitions, and stability of this compound. The IR spectroscopy data can also offer information on the functional groups present in the compound, which are crucial for understanding its chemical behavior .

Applications De Recherche Scientifique

Antiallergic Activity

A study found that compounds related to 2-chloro-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide exhibited potential antiallergic activity, as indicated by the rat passive cutaneous anaphylaxis screen. These compounds, including 4-chloro-2-(4-pyridinyl)pyrimidines and their derivatives, were effective in preventing allergic reactions in rats (Lesher, Singh, & Mielens, 1982).

Synthesis and Structural Analysis

The compound and its derivatives have been synthesized and structurally analyzed for various applications. One study focused on synthesizing and analyzing the structures and NMR properties of compounds bearing benzene-1,4-dicarboxamide groups and their divalent metal complexes (許嘉儒, 2011).

Antimicrobial Properties

Compounds structurally similar to this compound have been investigated for their antimicrobial properties. A study on 3-chloro-1-benzothiophene-2-carbonylchloride derivatives, which share structural similarities, found these compounds to have significant antibacterial and antifungal activity (Naganagowda & Petsom, 2011).

Potential in Antidepressant and Nootropic Agents

Research indicates that derivatives of this compound may have potential as antidepressant and nootropic agents. A study on N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and related compounds demonstrated antidepressant activity in animal models (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Epilepsy Treatment

Compounds structurally related have been studied for their potential in treating epilepsy. N-pyridyl benzamide derivatives, including those similar to this compound, have been identified as active in animal models of epilepsy and pain, showing significant therapeutic promise (Amato et al., 2011).

Crystal Structure Analysis in Anticonvulsants

Crystal structures of anticonvulsant enaminones, including derivatives of this compound, have been determined, aiding in understanding their pharmacological action (Kubicki, Bassyouni, & Codding, 2000).

Nonaqueous Capillary Electrophoresis

The compound and its derivatives have been studied using nonaqueous capillary electrophoretic separation, demonstrating its utility in analytical chemistry and pharmaceutical quality control (Ye et al., 2012).

Propriétés

IUPAC Name |

2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O/c17-13-4-2-1-3-12(13)16(22)21-14-7-10-19-15(20-14)11-5-8-18-9-6-11/h1-10H,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUYEURFAKWIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC(=NC=C2)C3=CC=NC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324492 | |

| Record name | 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822289 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

478039-51-9 | |

| Record name | 2-chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

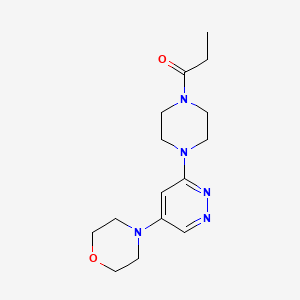

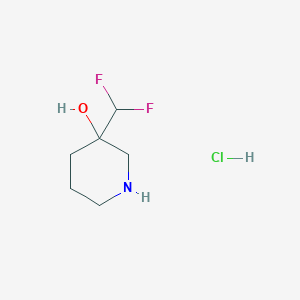

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide](/img/structure/B3016518.png)

![2-[(2-chloroacetyl)-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B3016519.png)

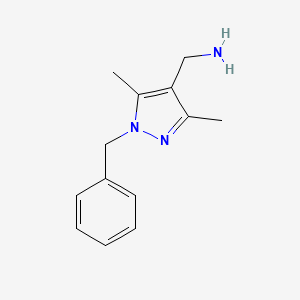

![3-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B3016521.png)

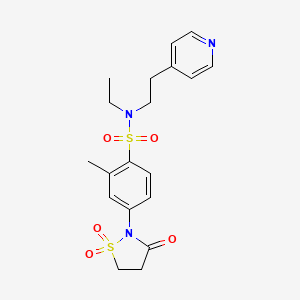

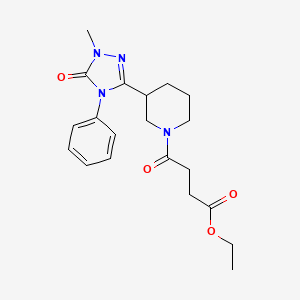

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)

![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)

![14H-benzo[de]naphtho[2',1':4,5]imidazo[2,1-a]isoquinolin-14-one](/img/structure/B3016533.png)

![2-(4-Chlorophenoxy)-1-{1,1-difluoro-6-azaspiro[2.5]octan-6-yl}ethan-1-one](/img/structure/B3016536.png)